1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea
Description
1,3-Dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea is a heterocyclic urea derivative featuring a pyrazolo[3,4-b]pyridine scaffold. The compound is characterized by:
- A 1,3-dimethylurea group.
- A 3-methyl substituent on the pyrazolo[3,4-b]pyridine core.
- A carbonyl group at position 5 of the pyrazolo ring.
Properties
IUPAC Name |
N,3-dimethyl-N-(methylcarbamoyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-6-8-4-7(5-13-9(8)15-14-6)10(17)16(3)11(18)12-2/h4-5H,1-3H3,(H,12,18)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJTXCAUIPNFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N(C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired pyrazolo[3,4-b]pyridine core. Industrial production methods may involve optimizing this synthetic route to achieve higher yields and purity .
Chemical Reactions Analysis
1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Structural and Functional Analysis
Core Heterocycle Modifications: The target compound and CHEMBL1688888 share the pyrazolo[3,4-b]pyridine core but differ in urea substituents. Compound 17 () uses a pyrazolo[5,4-b]pyridine core, which alters ring fusion positions, likely affecting electronic distribution and binding interactions .
Urea/Amide Substituents :
- The target compound’s 1,3-dimethylurea group contrasts with CHEMBL1688888’s aryl carbamoyl moiety. Aryl groups (e.g., trifluoromethylphenyl) are common in drug design for target affinity and metabolic stability .
- Compound 17’s 3-isopropoxyphenyl urea may confer solubility challenges due to the bulky isopropoxy group .
Synthetic Routes: CHEMBL1688888 and Compound 17 require multi-step syntheses involving high-temperature reactions and intermediates like phenylphosphonic dichloride . In contrast, pyrano[2,3-c]pyrazole derivatives (e.g., 3l) are synthesized via one-pot methods in 80% yield, suggesting efficiency for scaled production .
Physicochemical Properties: The pyrano[2,3-c]pyrazole derivative 3l has a melting point of 192.2–192.6°C, indicative of high crystallinity, while the target compound’s melting point is unreported . Chlorinated analogs (e.g., 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride) serve as reactive intermediates for further derivatization but pose safety risks (GHS hazard classification) .
Pharmacological and Application Insights
- CCR1 Antagonism : CHEMBL1688888’s CCR1 antagonism highlights the pyrazolo[3,4-b]pyridine scaffold’s versatility in GPCR targeting. The trifluoromethyl group may enhance binding via hydrophobic interactions .
- Antimicrobial and Anticancer Potential: Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., 4-aryl-5-cyano derivatives in ) show antimicrobial activity, suggesting the target compound could be optimized similarly .
- Kinase Inhibition : Urea-linked pyrazolo[3,4-b]pyridines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. Substituent bulk and polarity influence selectivity .
Biological Activity
1,3-Dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This compound has gained attention due to its biological activity, specifically its role as a TRK (tropomyosin receptor kinase) inhibitor, which is crucial in cancer research.
- Molecular Formula : C₁₁H₁₃N₅O₂
- Molecular Weight : 247.26 g/mol
- IUPAC Name : N,3-dimethyl-N-(methylcarbamoyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
The primary mechanism of action for this compound involves its inhibition of tropomyosin receptor kinases. By binding to these receptors, the compound disrupts downstream signaling pathways that are essential for cell proliferation and survival, making it a promising candidate for cancer therapy .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. Below is a summary of findings from various research studies:
| Study | Compound | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Xia et al. (2022) | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Induced apoptosis |
| Li et al. (2022) | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 ± 0.06 | Induced autophagy |
| Sun et al. (2022) | Pyrazole-linked thiourea derivatives | MCF7 | 0.01 | Strong CDK2 inhibition |
| Zheng et al. (2022) | 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives | A549 | Not specified | Maximum inhibition observed |
These studies indicate that the compound and its derivatives can effectively inhibit the growth of various cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrazolo[3,4-b]pyridine derivatives:
| Compound Type | Key Features |
|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | Similar core structure; variations in substituents lead to different biological activities. |
| 3(5)-substituted Pyrazoles | Variations in the position and nature of substituents affect their pharmacological profiles. |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to other compounds in its class.
Research Applications
The compound has been explored for various applications in both biological and medicinal chemistry:
- Cancer Research : As a TRK inhibitor, it has been studied for its potential to treat various cancers.
- Drug Development : Its structural properties make it a valuable building block for synthesizing more complex molecules with therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea?
The compound is synthesized via a multi-step protocol involving:
- Azeotropic drying : Heating the pyrazolo[3,4-b]pyridine precursor in toluene to remove residual moisture, ensuring optimal reactivity .
- Urea formation : Refluxing with aryl isocyanate (e.g., 4-fluoro-3-(trifluoromethyl)phenylisocyanate) for 16 hours to form the urea linkage. Post-reaction, the product is purified via filtration and washing with methanol, yielding ~49% .
- Derivatization : For advanced analogs, modifications like introducing dimethylaminoethyl groups require additional steps, such as condensation with N,N,N’-trimethylethane-1,2-diamine under reflux .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
Key methods include:
- HPLC : Verifies purity (>99%) using retention time (e.g., tR = 16.2 min) .
- <sup>1</sup>H NMR : Confirms substitution patterns (e.g., δ 2.55 ppm for methyl groups) and urea NH signals (δ 10.93–11.25 ppm) .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 394 [M-H]<sup>−</sup>) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled production?
Yield improvements require:
- Solvent selection : Toluene’s azeotropic properties enhance precursor activation, while THF facilitates amine coupling .
- Stoichiometric ratios : Excess isocyanate (1.2–1.5 eq) drives urea formation to completion .
- Temperature control : Prolonged reflux (16–20 hours) ensures full conversion, while rapid cooling minimizes byproduct formation .
Q. How do structural modifications influence biological activity in pyrazolo[3,4-b]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Hydrophobicity (log P) : Higher log P correlates with enhanced antileishmanial activity (e.g., IC50 = 0.12 µM for diethylaminomethyl-substituted derivatives) .
- Steric parameters : Bulkier substituents (e.g., trifluoromethyl) improve target binding via steric complementarity .
- Electron-withdrawing groups : Aldehyde or nitrile moieties (e.g., 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) enhance reactivity for further derivatization .
Q. What computational strategies predict electronic and thermodynamic properties of derivatives?
- DFT calculations : B3LYP and CAM-B3LYP/6-311++G(d,p) methods model electronic absorption spectra and hyperpolarizability, aligning with experimental UV-Vis data .
- Thermodynamic stability : Total energy calculations and NBO analysis identify stable conformers (e.g., HMBPP derivative) .
- Molecular docking : Overlaying active conformers on reference structures (e.g., amodiaquine) predicts binding modes for antileishmanial activity .
Q. How can contradictory biological data (e.g., IC50 variability) be resolved?
Methodological approaches include:
- QSAR modeling : Correlate log P, Sterimol parameters (L, B2), and bioactivity to identify outliers .
- Dose-response validation : Re-test compounds under standardized conditions (e.g., Leishmania promastigote assays) .
- Metabolic stability assays : Assess compound degradation in biological matrices to explain potency discrepancies .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
